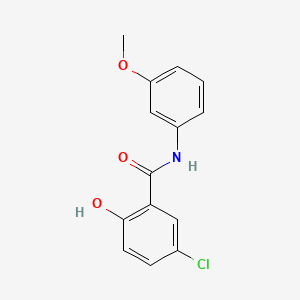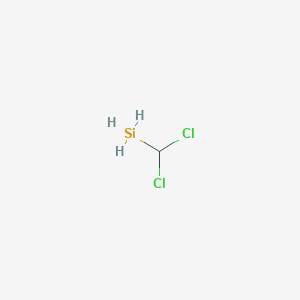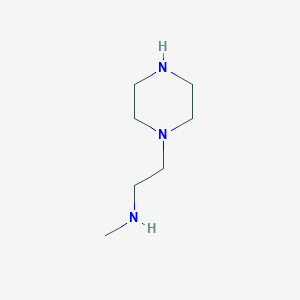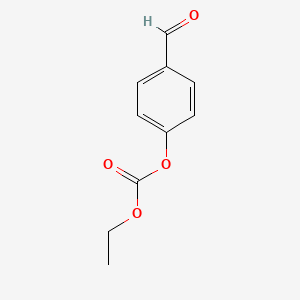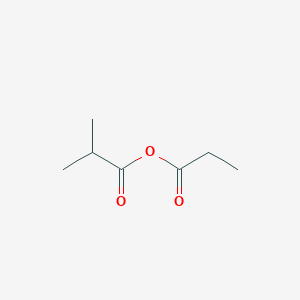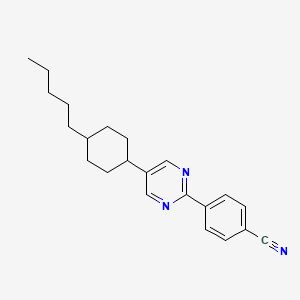
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzonitrile group attached to a pyrimidinyl ring, which is further connected to a trans-4-pentylcyclohexyl group. It is commonly used in various scientific research applications, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-pentylcyclohexyl bromide with a suitable pyrimidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the benzonitrile group, often using a cyanation reagent like copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, advanced purification techniques such as column chromatography or recrystallization are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzonitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Mecanismo De Acción
The mechanism of action of trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(trans-4-Pentylcyclohexyl)benzonitrile
- 4-(trans-4-Ethylcyclohexyl)benzonitrile
- 4-(trans-4-Hexylcyclohexyl)benzonitrile
Uniqueness
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile stands out due to its unique combination of structural features, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propiedades
Número CAS |
72785-09-2 |
|---|---|
Fórmula molecular |
C22H27N3 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
4-[5-(4-pentylcyclohexyl)pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C22H27N3/c1-2-3-4-5-17-6-10-19(11-7-17)21-15-24-22(25-16-21)20-12-8-18(14-23)9-13-20/h8-9,12-13,15-17,19H,2-7,10-11H2,1H3 |
Clave InChI |
XIXOFKHADLKBQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


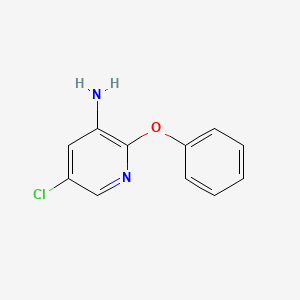
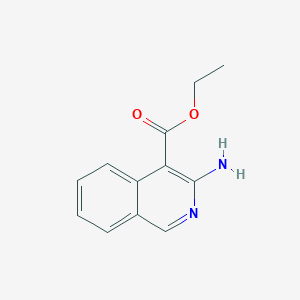
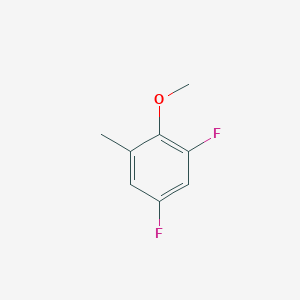
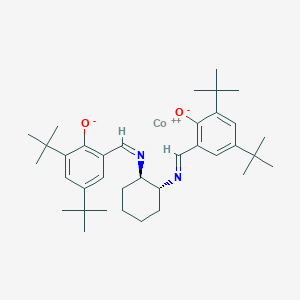
![{5-[(Phenylamino)methyl]furan-2-yl}methanol](/img/structure/B8766330.png)
![6-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indazol-4-amine](/img/structure/B8766336.png)
![Cyclopropanecarboxylic acid, 2-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, ethyl ester](/img/structure/B8766341.png)

![3-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8766361.png)
